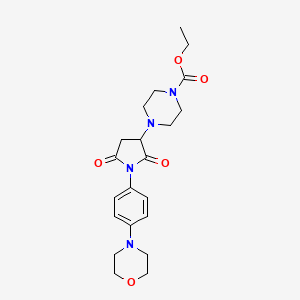

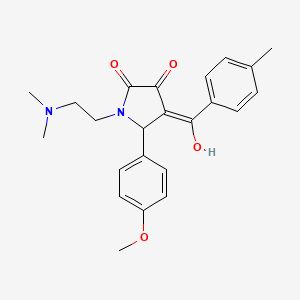

![molecular formula C23H21N3O3S2 B2940807 N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 477500-01-9](/img/structure/B2940807.png)

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications . They have been extensively investigated and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesized compounds are then characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which is a bicyclic heterocyclic structure containing a benzene ring fused with a thiazole ring . The 2-amino and 2-mercapto substitutions at the benzothiazole ring are highly reactive, making them useful building blocks for organic and organoelement synthesis .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can react with different aryl and heteroaryl substitutions at the 2nd position of the benzothiazole ring to form stable complexes with their target proteins or enzymes .Scientific Research Applications

Antibacterial and Antifungal Activities

- Synthesis and Microbial Studies : Research on benzothiazole derivatives, including compounds synthesized from 2-amino substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride, has shown significant antibacterial and antifungal activities. These studies highlight the potential of benzothiazole compounds in developing new antimicrobial agents (Patel & Agravat, 2007).

Anticancer Properties

- Antiproliferative Activity : A series of N-1,3-benzothiazol-2-ylbenzamide derivatives exhibited notable antiproliferative activity against human liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, indicating the potential use of benzothiazole derivatives as anticancer agents. Among these, certain compounds demonstrated significant proapoptotic effects, especially against MCF-7 cancer cell lines (Corbo et al., 2016).

Synthesis and Structural Studies

- Novel Benzothiazole Derivatives : Research focused on the synthesis of novel benzothiazole derivatives, including those incorporating pyrrolidinyl groups, has been carried out to explore their biological evaluation. These studies often target the development of compounds with antimicrobial, antioxidant, and antitubercular activities, further illustrating the versatility of benzothiazole compounds in medicinal chemistry (Bhoi et al., 2016).

Photochemical and Photophysical Properties

- Chromo(Fluoro)ionophores : Studies on styryl dyes based on benzothiazole and related structures have shown that these compounds can act as optical molecular sensors for metal cations, demonstrating significant ionochromism and cation-binding ability. These properties suggest applications in developing fluorescent sensors and materials for photodynamic therapy (Gromov et al., 2013).

Mechanism of Action

The mechanism of action of benzothiazole derivatives is often related to their ability to inhibit various enzymes and proteins. For example, they have been found to inhibit dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Future Directions

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications. Future research in this area is likely to focus on developing new synthesis methods, exploring new biological activities, and designing new drugs based on the benzothiazole moiety . The development of novel antibiotics to control resistance problems is crucial .

properties

IUPAC Name |

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c1-25-21-19-7-3-2-6-16(19)10-13-20(21)30-23(25)24-22(27)17-8-11-18(12-9-17)31(28,29)26-14-4-5-15-26/h2-3,6-13H,4-5,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJOMJKEUWTBRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2940724.png)

![N-[3'-acetyl-5-chloro-2-oxo-1-(3-phenoxypropyl)-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2940728.png)

![methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2940732.png)

![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2940734.png)

![3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2940735.png)

![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/no-structure.png)

![7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2940745.png)